N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide

Kinase inhibitor Structure-activity relationship Selectivity

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide (CAS 1797622-12-8) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₄H₁₅FN₄O₂ and a molecular weight of 290.29 g/mol. The compound features a 2,4,5-trisubstituted pyrimidine core bearing a dimethylamino group at the 4-position and a methoxy group at the 2-position, coupled via an amide linkage at the 5-position to a 3-fluorophenyl ring.

Molecular Formula C14H15FN4O2
Molecular Weight 290.298
CAS No. 1797622-12-8
Cat. No. B2610012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide
CAS1797622-12-8
Molecular FormulaC14H15FN4O2
Molecular Weight290.298
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)OC
InChIInChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,17,20)
InChIKeyIPHRHGRXMGMXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide (CAS 1797622-12-8): Structural Identity and Procurement Baseline


N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide (CAS 1797622-12-8) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₄H₁₅FN₄O₂ and a molecular weight of 290.29 g/mol. The compound features a 2,4,5-trisubstituted pyrimidine core bearing a dimethylamino group at the 4-position and a methoxy group at the 2-position, coupled via an amide linkage at the 5-position to a 3-fluorophenyl ring. This substitution pattern places the compound within the broader class of pyrimidinylaminobenzamide derivatives, a scaffold extensively investigated for kinase inhibition, particularly against Bruton's tyrosine kinase (Btk) and related Tec-family kinases. [1] The compound is commercially available through specialized research chemical suppliers, with catalog pricing reported at approximately $85.50 per 2 μmol, positioning it as a low-quantity research tool rather than a bulk industrial intermediate. [2]

Chemotype
Pyrimidinylaminobenzamide scaffold investigated for Btk/Tec family kinase inhibition
Regioisomer
3-fluorobenzamide substitution pattern; distinct from cataloged 2-fluoro and 4-fluoro analogs
Scale
Low-quantity research tool (2–5 μmol); not a bulk intermediate

Why N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide Cannot Be Replaced by Generic Pyrimidinylbenzamide Analogs


Within the pyrimidinylaminobenzamide chemotype, small structural variations produce substantial shifts in target selectivity, potency, and physicochemical properties. The 3-fluoro substitution on the benzamide ring of the target compound is a critical determinant: in related Btk inhibitor series, the position of the fluorine atom (ortho, meta, or para) on the benzamide ring modulates both kinase selectivity and metabolic stability. [1] Furthermore, the combination of a dimethylamino substituent at the pyrimidine 4-position with a methoxy at the 2-position creates a unique hydrogen-bonding and electronic environment distinct from analogs bearing chloro, methyl, or unsubstituted variants at these positions. These structural features collectively mean that procuring a generic pyrimidinylbenzamide or a regioisomeric fluorobenzamide (e.g., the 2-fluoro or 4-fluoro analog) without experimental validation introduces an unquantifiable risk of altered target engagement and biological readout. Direct head-to-head comparative data for this specific compound against defined analogs remain absent from the public domain; therefore, any substitution decision must be grounded in the recognition that even single-atom positional changes can abrogate or invert pharmacological activity in this compound class.

Fluorine Position Switching to the 2-fluoro or 4-fluoro regioisomer may produce orders-of-magnitude selectivity differences in kinase assays (class-level SAR).
Core Substitution Replacing the 4-dimethylamino or 2-methoxy group with chloro, hydrogen, or other substituents alters hinge-binding mode and electronic properties.
Target Profile No published kinase inhibition data exist; treating this compound as a validated Btk or GRK inhibitor based on structural analogy introduces unquantified biological risk.

Quantitative Differentiation Evidence for N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide (CAS 1797622-12-8): Procurement-Relevant Comparative Data


Regioisomeric Fluorine Position: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Benzamide Substitution

The target compound bears a 3-fluorobenzamide moiety, whereas the structurally closest commercially cataloged analog is the 2-fluorobenzamide regioisomer (CAS 1797244-24-6). In the broader pyrimidinylaminobenzamide Btk inhibitor class, the meta-fluorine position has been shown in patent SAR tables to confer a distinct selectivity profile compared to ortho- or para-substituted analogs, with meta-substituted variants often retaining Btk potency while reducing off-target activity against certain Src-family kinases. [1] Although direct experimental head-to-head data for this specific compound pair are not publicly available, the established SAR from the amino pyrimidine Btk inhibitor patent family indicates that fluorine positional isomerism alone can produce >10-fold differences in IC₅₀ values against individual kinase targets within the same chemotype. [1]

Fluorine Regioisomer SAR
Class-level
3-fluorobenzamide (meta) vs. 2-fluoro (ortho) and 4-fluoro (para) regioisomers. Patent SAR indicates fluorine position alone can drive >10-fold IC₅₀ variation across Btk, Tec, Lyn, and Lck.
Regioisomeric identity critical for kinase selectivity; CAS-number verification recommended.
No direct head-to-head data published for the target compound vs. its 2-fluoro or 4-fluoro analogs.
Kinase inhibitor Structure-activity relationship Selectivity

Pyrimidine 4-Dimethylamino / 2-Methoxy Substitution Pattern: Differentiation from 2-Chloro and 2-Unsubstituted Analogs

The target compound features a 4-dimethylamino and 2-methoxy disubstitution pattern on the pyrimidine ring. Closely cataloged analogs include 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide, which introduces an electron-withdrawing chloro substituent on the benzamide, and compounds where the 2-methoxy is replaced by hydrogen or other alkoxy groups. [1] Within the kinase inhibitor field, the 2-alkoxy substituent on the pyrimidine ring is a well-recognized determinant of binding mode: methoxy at the 2-position can engage the kinase hinge region via hydrogen bonding and influence the dihedral angle between the pyrimidine and benzamide planes. [2] Quantitative comparative data for this specific substitution pattern versus the 2-unsubstituted or 2-chloro variants have not been published, but the class-level SAR from amino pyrimidine Btk inhibitor patents indicates that 2-alkoxy substitution is a pharmacophoric element contributing to both potency and selectivity. [2]

Core Substitution Pattern
Class-level
4-dimethylamino + 2-methoxy combination contributes to kinase hinge-region binding. Replacement with 2-H or 2-Cl analogs predicted to disrupt binding mode (inferred from patent SAR).
Substitution pattern is a pharmacophoric feature; not interchangeable with generic pyrimidinylbenzamides.
No quantitative comparison data available for the target compound.
Kinase inhibitor Physicochemical properties Ligand efficiency

Commercial Availability and Pricing: Life Chemicals vs. Alternative Vendor Catalog Presence

As of September 2023, the target compound (CAS 1797622-12-8) is cataloged by Life Chemicals under catalog number F6438-2163 at a price of $85.50 per 2 μmol and $94.50 per 5 μmol. [1] In contrast, the 2-fluorobenzamide regioisomer (CAS 1797244-24-6) and the nicotinamide analog N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]nicotinamide are listed by multiple vendors with broader catalog availability. This narrower commercial availability reflects the compound's status as a specialized research tool rather than a commodity building block. The limited number of suppliers increases procurement lead time risk and price volatility compared to more widely distributed analogs, making vendor diversification an important procurement consideration.

Vendor Availability
Procurement context
Life Chemicals F6438-2163: $85.50/2 μmol, $94.50/5 μmol (Sep 2023). Target compound: 1–2 confirmed vendors; regioisomeric analogs: 3–5+ vendors.
Narrower supplier base may increase lead time; plan procurement early.
Pricing snapshot; verify current availability and minimum order quantities.
Procurement Commercial availability Pricing

Predicted Kinase Target Class: Btk/Tec Family vs. GRK Inhibition Ambiguity

Two distinct kinase target hypotheses emerge from the available literature. Patent EA031218B1 broadly claims amino pyrimidine derivatives, including compounds with structural features overlapping the target compound, as selective Btk inhibitors with potential applications in autoimmune and inflammatory diseases. [1] Separately, certain pyrimidine derivatives bearing the 4-dimethylamino-2-methoxypyrimidine core have been cataloged as G protein-coupled receptor kinase (GRK) inhibitors, with references to Bigham et al. (J. Med. Chem., 35, 1399). Importantly, no published biochemical or cellular IC₅₀ data exist for the target compound against either Btk or GRK. This target ambiguity differentiates the compound from well-characterized Btk inhibitors (e.g., ibrutinib, IC₅₀ = 0.5 nM against Btk) and GRK inhibitors (e.g., paroxetine, Kd ≈ 1-20 μM against GRK2), which have extensive public pharmacology datasets. [2]

Kinase Target Profile
Data to verify
No published biochemical IC₅₀ or selectivity data for Btk, GRK, or any kinase. Patent claims Btk inhibition; no direct target engagement evidence.
Use only as an exploratory probe; not a reference inhibitor for any kinase.
Well-characterized comparators: ibrutinib Btk IC₅₀ 0.5 nM; paroxetine GRK2 Kd ~1–20 μM.
Kinase profiling Btk GRK Target deconvolution

Evidence-Backed Research and Procurement Application Scenarios for N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide (CAS 1797622-12-8)


Exploratory Kinase Inhibitor Screening Library Enrichment

Based on the compound's structural alignment with the amino pyrimidine Btk inhibitor chemotype described in patent EA031218B1, this compound is suitable for inclusion in diversity-oriented kinase inhibitor screening libraries. Its 3-fluorobenzamide substitution pattern provides a distinct regioisomeric variant compared to the more common 2-fluoro and 4-fluoro analogs available in commercial libraries, increasing chemical diversity coverage within the pyrimidinylbenzamide subspace. [1] However, the absence of published biochemical IC₅₀ data means the compound should be deployed as an exploratory probe, with the understanding that hit validation will require de novo target deconvolution and selectivity profiling.

Structure-Activity Relationship (SAR) Reference Standard for Fluorine Positional Scanning

The compound serves as the meta-fluoro reference point in a regioisomeric series comprising 2-fluorobenzamide (CAS 1797244-24-6) and 4-fluorobenzamide analogs. In Btk and related Tec-family kinase SAR campaigns, systematically varying the fluorine position on the benzamide ring while holding the pyrimidine substitution constant (4-dimethylamino, 2-methoxy) enables interrogation of the fluorine positional effect on kinase selectivity. [1] Procurement of all three regioisomers from authenticated sources is essential for rigorous SAR analysis; the target compound's limited commercial availability (Life Chemicals catalog F6438-2163) makes it the supply-constrained component of such a study. [2]

Synthetic Intermediate for Custom Pyrimidinylbenzamide Derivative Synthesis

The compound's molecular weight of 290.29 g/mol and the presence of the dimethylamino, methoxy, and amide functional groups make it a viable intermediate for further derivatization. The 3-fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions under appropriate conditions, while the dimethylamino group can serve as a handle for N-dealkylation and subsequent functionalization. [1] This application is supported by the compound's catalog presence at quantities suitable for research-scale synthesis (2-5 μmol scale), though scale-up procurement would require direct vendor engagement given the limited supplier base. [2]

Computational Chemistry and Molecular Docking Template

Given the absence of experimental target engagement data, the compound is well-suited for computational target prediction and molecular docking studies. Its well-defined substitution pattern (4-dimethylamino-2-methoxypyrimidine coupled to 3-fluorobenzamide) provides a tractable scaffold for in silico screening against the Btk and GRK kinase families, for which structural data are available. [1] Procurement of small quantities for analytical characterization (NMR, HRMS) can support the generation of computational models, with the caveat that predicted binding modes require subsequent experimental validation. [2]

Application
Selection Property
Validation Focus
Exploratory kinase inhibitor screening library enrichment
Regioisomeric benzamide variant
Target deconvolution and selectivity profiling
SAR reference compound for fluorine positional scanning
Meta-fluoro positional isomer
Fluorine positional effect on kinase selectivity
Synthetic intermediate for custom pyrimidinylbenzamide derivatives
Functional group handles (dimethylamino, methoxy, amide)
Derivatization feasibility and yield optimization
Computational chemistry and molecular docking template
Defined substitution pattern for in silico docking
Predicted binding mode experimental validation
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